2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid
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Overview
Description
2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid is a compound belonging to the class of coumarins, which are oxygen-containing heterocycles. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid can be achieved through various methods. One common approach involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides .
Industrial Production Methods: Industrial production methods for this compound often involve the use of green chemistry principles, such as using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial, anticancer, and antioxidant properties.
Medicine: Explored for its potential as an anti-inflammatory and anti-viral agent.
Industry: Utilized in the production of certain perfumes and fabric conditioners.
Mechanism of Action
The mechanism of action of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit DNA gyrase, affecting DNA replication and transcription .
Comparison with Similar Compounds
- 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid
- 6-Maleimidohexanoic acid
- Oxolinic acid
Comparison: Compared to similar compounds, 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid is unique due to its specific structural features and the range of biological activities it exhibits. While other compounds may share some properties, the combination of its chemical reactivity and biological effects makes it particularly valuable for research and industrial applications .
Properties
IUPAC Name |
2,5-dioxo-7,8-dihydro-6H-chromene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c11-7-2-1-3-8-5(7)4-6(9(12)13)10(14)15-8/h4H,1-3H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPRPEOSTOJENO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)O2)C(=O)O)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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